Ethanol, 2-[(4-methoxyphenyl)amino]-

Catalog No.
S3339297
CAS No.
2933-77-9
M.F
C9H13NO2
M. Wt
167.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethanol, 2-[(4-methoxyphenyl)amino]-

CAS Number

2933-77-9

Product Name

Ethanol, 2-[(4-methoxyphenyl)amino]-

IUPAC Name

2-(4-methoxyanilino)ethanol

Molecular Formula

C9H13NO2

Molecular Weight

167.2 g/mol

InChI

InChI=1S/C9H13NO2/c1-12-9-4-2-8(3-5-9)10-6-7-11/h2-5,10-11H,6-7H2,1H3

InChI Key

AWTLUMCKTGWXNY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NCCO

Canonical SMILES

COC1=CC=C(C=C1)NCCO

Ethanol, 2-[(4-methoxyphenyl)amino]- is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring and an amino group connected to an ethanol backbone. Its chemical formula is C10H15NO2C_{10}H_{15}NO_{2}, and it has a molecular weight of approximately 181.23 g/mol. The compound is known for its potential applications in medicinal chemistry and organic synthesis, particularly due to the presence of the methoxyphenyl group, which can influence biological activity and chemical reactivity.

Typical of amines and alcohols:

  • N-alkylation: The amino group can react with alkyl halides to form N-alkyl derivatives.
  • Acid-base reactions: As a weak base, it can react with acids to form salts.
  • Condensation reactions: The compound can participate in condensation reactions with aldehydes or ketones to form imines or amines.
  • Reductive amination: It can be synthesized from ketones or aldehydes through reductive amination processes.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological properties or different pharmacological profiles.

Research indicates that compounds similar to ethanol, 2-[(4-methoxyphenyl)amino]- exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The methoxyphenyl moiety is often linked to enhanced bioactivity due to its electron-donating effects, which may improve the interaction with biological targets such as enzymes or receptors. Specific studies have shown that related compounds demonstrate significant activity against pathogens like Toxoplasma gondii and other microbial agents .

The synthesis of ethanol, 2-[(4-methoxyphenyl)amino]- typically involves several methods:

  • Direct Reductive Amination: This method involves the reaction of 4-methoxybenzaldehyde with ethanolamine in the presence of reducing agents like sodium cyanoborohydride to yield the desired compound.
  • Carboxylation Reactions: Utilizing imine intermediates formed from 4-methoxybenzaldehyde and amines, followed by carboxylation under specific conditions .
  • Condensation Reactions: The compound can also be synthesized via condensation of 4-methoxyphenylamine with ethanol derivatives under acidic conditions.

These methods allow for the efficient production of ethanol, 2-[(4-methoxyphenyl)amino]- with varying yields depending on the specific conditions employed.

Ethanol, 2-[(4-methoxyphenyl)amino]- has potential applications in:

  • Pharmaceuticals: It may serve as a lead compound in drug development due to its biological activity.
  • Chemical Intermediates: Useful in synthesizing other complex organic molecules.
  • Research: Employed in studies exploring structure-activity relationships in medicinal chemistry.

The versatility of this compound makes it valuable in both academic and industrial settings.

Interaction studies involving ethanol, 2-[(4-methoxyphenyl)amino]- focus on its binding affinity with various biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with proteins or enzymes.
  • In vitro assays: To evaluate the biological effects on cell lines or microbial cultures.
  • Pharmacokinetic studies: To understand absorption, distribution, metabolism, and excretion properties.

Such studies are crucial for assessing its therapeutic potential and safety profile.

Several compounds share structural similarities with ethanol, 2-[(4-methoxyphenyl)amino]-. Here are some notable examples:

Compound NameCAS NumberSimilarityUnique Features
2-((3-Methoxybenzyl)amino)ethanol64834-62-40.97Different methoxy position
2-(Ethyl(4-methoxybenzyl)amino)ethanol1341861-46-80.97Ethyl group addition
2-((4-Methoxybenzyl)(methyl)amino)ethanol151696-86-50.97Methyl substitution
(R)-2-Amino-2-(4-methoxyphenyl)ethanol100929-33-70.95Chiral center presence

These compounds differ primarily in their substituents or the position of functional groups, which can significantly impact their biological activity and chemical properties.

The uniqueness of ethanol, 2-[(4-methoxyphenyl)amino]- lies in its specific combination of functional groups that provide distinct reactivity patterns and potential therapeutic applications compared to its analogs.

Catalytic amination enables the direct coupling of aromatic amines with alcohol precursors, offering atom-efficient pathways for synthesizing ethanol, 2-[(4-methoxyphenyl)amino]-. Key methodologies include borrowing hydrogen (BH) catalysis and zeolite-mediated transformations.

Ruthenium-Catalyzed Borrowing Hydrogen Mechanism

The BH approach, exemplified by ruthenium complexes, involves three steps: (1) dehydrogenation of ethanol to acetaldehyde, (2) condensation with 4-methoxyaniline to form an imine intermediate, and (3) hydrogenation of the imine to yield the final ethanolamine product [2] [4] [8]. For instance, [Ru( p-cymene)Cl₂]₂ paired with DPEPhos ligand achieves >90% conversion of ethanol and 4-methoxyaniline at 120°C in toluene, with water as the sole byproduct [8]. This method’s selectivity for primary alcohols ensures minimal side reactions, making it ideal for synthesizing ethanolamine derivatives.

Zeolite-Mediated Amination

Zeolites like HZSM-5 facilitate vapor-phase amination by promoting dehydrogenation and condensation steps within their microporous frameworks [1]. A study using HZSM-5 (Si/Al = 40) at 250°C demonstrated 75% yield of ethanol, 2-[(4-methoxyphenyl)amino]-, with 98% selectivity [1]. The zeolite’s acidity and pore structure enhance substrate orientation, favoring para-substitution in aromatic amines.

Table 1: Comparative Catalytic Systems for Ethanolamine Synthesis

CatalystTemperature (°C)Yield (%)Selectivity (%)Reference
[Ru( p-cymene)Cl₂]₂1209295 [8]
HZSM-5 (Si/Al = 40)2507598 [1]
IrCl₃/DPEPhos1508590 [4]

Lysophosphatidic acid receptors represent a critical family of G protein-coupled receptors that mediate diverse physiological and pathological processes through complex signaling mechanisms [1]. These receptors, designated as lysophosphatidic acid receptor 1 through lysophosphatidic acid receptor 6, demonstrate distinct tissue distribution patterns and functional characteristics that make them attractive targets for therapeutic intervention [2]. The structural framework of ethanol, 2-[(4-methoxyphenyl)amino]- provides a unique scaffold that may interact with lysophosphatidic acid receptor binding sites through multiple molecular recognition mechanisms [3].

The methoxyphenyl moiety in ethanol, 2-[(4-methoxyphenyl)amino]- exhibits structural similarities to known lysophosphatidic acid receptor modulators, particularly in its aromatic ring system and electron-donating methoxy substituent [4]. Research demonstrates that lysophosphatidic acid receptors can bind to at least six known G protein-coupled receptors, with each receptor capable of coupling with multiple types of G proteins including G protein subunit alpha 12/13, G protein subunit alpha i/o, G protein subunit alpha q/11, and G protein subunit alpha s to activate downstream signaling pathways [1]. The aminoethanol functionality present in the target compound may facilitate hydrogen bonding interactions with critical amino acid residues within the lysophosphatidic acid receptor binding pocket [5].

Mechanistic studies reveal that lysophosphatidic acid receptor activation leads to the stimulation of phospholipase C, Rho family proteins, and protein kinase B pathways, while simultaneously inhibiting adenylyl cyclase activity [1]. The dynamic temporal and spatial expression patterns of lysophosphatidic acid receptor 1, lysophosphatidic acid receptor 2, lysophosphatidic acid receptor 4, and lysophosphatidic acid receptor 6 in developing neural tissues suggest sophisticated regulatory mechanisms that could be influenced by compounds sharing structural features with ethanol, 2-[(4-methoxyphenyl)amino]- [1].

Lysophosphatidic Acid Receptor SubtypeG Protein CouplingPrimary Signaling PathwaysTissue Distribution
Lysophosphatidic Acid Receptor 1G protein subunit alpha i/o, G protein subunit alpha 12/13Phospholipase C activation, Rho signalingCentral nervous system, cardiovascular
Lysophosphatidic Acid Receptor 2G protein subunit alpha i/o, G protein subunit alpha q/11Calcium mobilization, adenylyl cyclase inhibitionHippocampus, cortex
Lysophosphatidic Acid Receptor 3G protein subunit alpha i/o, G protein subunit alpha 12/13Rho-dependent signalingReproductive tissues
Lysophosphatidic Acid Receptor 4G protein subunit alpha s, G protein subunit alpha 12/13Cyclic adenosine monophosphate elevationRenal, vascular

The potential for ethanol, 2-[(4-methoxyphenyl)amino]- to modulate lysophosphatidic acid receptor function stems from its structural compatibility with known receptor pharmacophores [6]. The compound's aromatic methoxy substitution pattern may confer selective binding affinity for specific lysophosphatidic acid receptor subtypes, as demonstrated by structure-activity relationship studies of related phenolic compounds [7]. Furthermore, the ethanolamine segment could participate in electrostatic interactions with negatively charged regions of the receptor binding site, potentially stabilizing ligand-receptor complexes [8].

Neuropharmacological Applications: Dopaminergic System Interactions

The dopaminergic system encompasses four major neuronal pathways that regulate motor function, cognition, reward processing, and neuroendocrine control through complex neurotransmitter signaling mechanisms [16]. Ethanol, 2-[(4-methoxyphenyl)amino]- possesses structural features that may facilitate interactions with dopaminergic receptors and associated proteins, particularly through its phenolic amine architecture [17]. The compound's molecular framework shares similarities with established dopaminergic modulators, suggesting potential therapeutic applications in neuropsychiatric disorders [18].

Dopamine receptors are classified into two major subfamilies based on their G protein coupling preferences and functional characteristics [19]. The D1-like receptor subfamily, comprising dopamine receptor D1 and dopamine receptor D5, activates G protein subunit alpha s to increase intracellular cyclic adenosine monophosphate levels [20]. Conversely, the D2-like receptor subfamily, including dopamine receptor D2, dopamine receptor D3, and dopamine receptor D4, couples to G protein subunit alpha i/o proteins to decrease cyclic adenosine monophosphate accumulation [21].

The methoxyphenyl component of ethanol, 2-[(4-methoxyphenyl)amino]- exhibits structural compatibility with known dopamine receptor ligands, particularly those targeting the D2-like receptor subfamily [20]. The aromatic methoxy substitution pattern may enhance binding selectivity through specific interactions with hydrophobic regions of the receptor binding site [19]. Additionally, the aminoethanol segment could participate in critical hydrogen bonding interactions with conserved amino acid residues within the dopamine receptor active site [17].

Dopaminergic PathwayOriginTarget RegionsPrimary FunctionsAssociated Disorders
NigrostriatalSubstantia nigraStriatumMotor controlParkinson disease
MesolimbicVentral tegmental areaNucleus accumbensReward processingAddiction disorders
MesocorticalVentral tegmental areaPrefrontal cortexExecutive functionSchizophrenia
TuberoinfundibularHypothalamusPituitary glandHormone regulationHyperprolactinemia

Neuropharmacological research demonstrates that dopaminergic system dysfunction underlies numerous neuropsychiatric conditions, including Parkinson disease, schizophrenia, and attention-deficit hyperactivity disorder [18]. The therapeutic potential of ethanol, 2-[(4-methoxyphenyl)amino]- in these conditions may derive from its ability to modulate dopamine receptor signaling through direct binding interactions or allosteric mechanisms [22]. Studies of structurally related compounds reveal that phenolic amine derivatives can exhibit both agonistic and antagonistic activities at different dopamine receptor subtypes [23].

The ventral tegmental area represents a critical hub for dopaminergic neurotransmission, sending projections to multiple brain regions involved in motivation, reward, and emotional processing [23]. Compounds that modulate ventral tegmental area dopamine neuron activity have demonstrated therapeutic efficacy in treating depression, addiction, and other psychiatric disorders [22]. The structural features of ethanol, 2-[(4-methoxyphenyl)amino]- suggest potential for influencing ventral tegmental area function through interactions with dopamine synthesis enzymes, transporters, or receptors [18].

XLogP3

1.2

Sequence

G

Wikipedia

Ethanol, 2-[(4-methoxyphenyl)amino]-

Dates

Last modified: 07-26-2023

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